Indoline derivative 8

Description

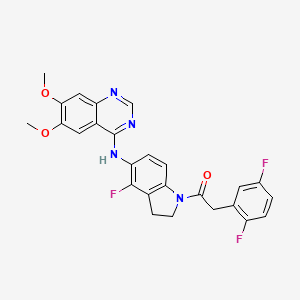

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H21F3N4O3 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-fluoro-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C26H21F3N4O3/c1-35-22-11-17-20(12-23(22)36-2)30-13-31-26(17)32-19-5-6-21-16(25(19)29)7-8-33(21)24(34)10-14-9-15(27)3-4-18(14)28/h3-6,9,11-13H,7-8,10H2,1-2H3,(H,30,31,32) |

InChI Key |

BJJFQLVMCHTWRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C4=C(C=C3)N(CC4)C(=O)CC5=C(C=CC(=C5)F)F)F)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Indoline/indole Derivatives

Classical and Modern Synthetic Routes to the Indoline (B122111)/Indole (B1671886) Core

The synthesis of the indole nucleus, a key component of "Indoline derivative 8", can be achieved through a variety of classical and contemporary chemical reactions.

A modern approach to indole synthesis involves the ring-opening of aryl triazoles. mdpi.comcitedrive.com In a metal-free, two-step process, 1-aryl-1H-1,2,3-triazoles can be converted into indole derivatives. citedrive.comresearchgate.net This method proceeds through a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. mdpi.comcitedrive.com Subsequent addition of an amine nucleophile generates an N-aryl ethene-1,1-diamine, which can then be cyclized to the target 1H-indole in the presence of an oxidizing agent like iodine. citedrive.comresearchgate.net This strategy allows for the transformation of the C4 and C5 atoms of the triazole ring into the C2 and C3 atoms of the indole ring. mdpi.com This method is particularly useful for creating indoles with substituents at the C2 position. citedrive.comresearchgate.net

| Starting Material | Key Steps | Product | Reference |

| 1-Aryl-1H-1,2,3-triazole | 1. Dimroth equilibrium, N2 extrusion, Wolff rearrangement2. Amine addition3. Oxidative cyclization (I2) | Substituted 1H-indole | citedrive.comresearchgate.net |

| Purine-triazole conjugates | 1. Triazole ring-opening2. Amine addition3. Oxidative cyclization | Purine-indole conjugates | mdpi.com |

Domino reactions, also known as cascade reactions, provide an efficient pathway to complex molecular architectures like the indole and indoline scaffold in a single synthetic operation. mdpi.com These reactions are characterized by the formation of multiple bonds in a sequential manner without the need for isolating intermediates, changing reaction conditions, or adding new reagents. rsc.org Palladium-catalyzed domino reactions have been particularly effective in the synthesis of 3,n-fused tricyclic indole skeletons. mdpi.com For instance, ortho-iodoacrylamides can react with internal alkynes in a palladium-catalyzed domino sequence involving intramolecular carbopalladation, ortho C-H activation, and alkyne insertion to yield 3,4-fused tricyclic indolones. mdpi.com Another example is the palladium-catalyzed allylic alkylation of 3-substituted indoles to form 3,4-fused tricyclic indoles. mdpi.com These methods highlight the power of domino reactions to rapidly build molecular complexity. researchgate.net

Transition metals play a pivotal role in the synthesis of both indole and 8-hydroxyquinoline (B1678124) frameworks, the two core components of "this compound". For the 8-hydroxyquinoline moiety, a one-pot, three-component strategy has been developed using a cooperative silver(I) triflate and trifluoroacetic acid catalytic system. scispace.comnih.govrsc.org This method involves the reaction of an ortho-aminophenol, an aldehyde, and an alkyne to produce a variety of 8-hydroxyquinoline derivatives in good to excellent yields under mild conditions. scispace.comnih.govrsc.org Other transition metals, such as rhodium and vanadium, have also been utilized in the synthesis and functionalization of 8-hydroxyquinolines. mdpi.comsemanticscholar.org

For the indole core, palladium-catalyzed reactions are particularly prevalent. mdpi.comresearchgate.net For example, palladium-catalyzed domino reactions can be used to construct fused tricyclic indole systems. mdpi.com Gold-catalyzed annulation of various alkyne-containing substrates has also emerged as a powerful tool for constructing the indole skeleton. researchgate.net

| Heterocycle | Catalytic System | Key Reaction Type | Reference |

| 8-Hydroxyquinoline | AgOTf / TFA | Three-component one-pot | scispace.comnih.govrsc.org |

| Indole | Pd2(dba)3 / P(2-CF3-C6H4)3 | Domino reaction | mdpi.com |

| Indole | Gold catalysts | Annulation of alkynes | researchgate.net |

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for indole and quinoline (B57606) derivatives. tandfonline.comrsc.orgresearchgate.net These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. For quinoline synthesis, methods utilizing water as a solvent, microwave irradiation, and catalysts like β-cyclodextrin have been reported. researchgate.net For example, a Nafion-mediated Friedländer reaction under microwave irradiation provides an environmentally friendly route to quinolines. mdpi.com Similarly, the synthesis of indoles has benefited from green approaches, such as the use of water as a solvent for functionalization reactions and the development of catalyst-free synthesis methods. researchgate.net A visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers a green route to various N-heterocycles, including indoles and quinolines. organic-chemistry.org

Strategies for Structural Diversification and Derivatization

Once the core hybrid scaffold of "this compound" is assembled, further structural modifications can be introduced to fine-tune its properties.

Introduction of Functional Groups for Modulatory Effects

On the 8-hydroxyquinoline part, substitutions at various positions are known to affect its metal-chelating and biological activities. nih.govnih.govrroij.com For example, in the case of "this compound" (specifically, the hybrid molecule 18f from the source literature), the presence of dichloro substituents at the C-5 and C-7 positions of the 8-hydroxyquinoline ring, along with a methoxy (B1213986) group at the C-5 position of the indole ring, contributes to its observed properties. researchgate.netmdpi.com The piperazine (B1678402) linker connecting the two heterocyclic systems also represents a point of diversification. The following table summarizes the key functional groups in a representative "this compound" (compound 18f).

| Compound | Key Functional Groups |

| "this compound" (18f) | 5,7-dichloro-8-hydroxyquinoline, 5-methoxyindole, piperazine linker |

The strategic placement of these and other functional groups allows for the creation of a diverse library of related compounds with potentially enhanced or modulated effects.

Design and Synthesis of Analogues and Bioconjugates

The synthesis of analogues and bioconjugates of indoline derivatives is a cornerstone of medicinal chemistry and chemical biology, aiming to enhance biological activity, improve pharmacokinetic properties, or probe molecular interactions. The strategic design of these molecules often involves the modification of the core indoline structure at specific positions to modulate its electronic and steric properties.

One notable synthetic approach involves a multi-step sequence starting from commercially available precursors. For instance, a series of indoline derivatives can be synthesized starting from 4-bromo-2-fluoro-1-nitrobenzene. The initial step typically involves a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine, followed by a reduction of the nitro group to an amine. This intermediate then undergoes cyclization to form the indoline core. Subsequent functionalization, such as acylation or alkylation of the indoline nitrogen, allows for the introduction of diverse substituents.

In a specific example from the literature, the synthesis of a series of N-acylindoline derivatives was reported. The key steps included the palladium-catalyzed intramolecular C-H amination of a 2-amino-N-aryl-N-isopropyl-2-phenylacetamide precursor. This reaction, facilitated by a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand, afforded the desired indoline scaffold in good yield. The resulting indoline could then be further derivatized. For example, the synthesis of an analogue involved the reaction of the indoline core with various acyl chlorides or carboxylic acids to generate a library of compounds with different N-acyl groups.

The design of bioconjugates often involves the incorporation of a reactive handle or a linker arm into the indoline structure. This linker can then be used to attach the indoline derivative to a biomolecule, such as a protein, antibody, or oligonucleotide. For example, an indoline derivative could be functionalized with a terminal alkyne or azide (B81097) group, enabling its conjugation to a biomolecule via a "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Stereoselective Synthesis of Chiral Indoline Derivatives

The presence of one or more stereocenters in many biologically active indoline derivatives necessitates the development of stereoselective synthetic methods. Enantiomerically pure indolines are often required, as different enantiomers can exhibit distinct pharmacological activities.

A powerful strategy for the stereoselective synthesis of chiral indolines is asymmetric catalysis. This can involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric hydrogenation of an indole precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, can afford a chiral indoline with high enantiomeric excess.

Another approach is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product. For example, a chiral auxiliary can be attached to the nitrogen atom of an indole precursor. Subsequent diastereoselective reactions, such as an alkylation or a cycloaddition, can then be performed. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.

Organocatalysis has also emerged as a valuable tool for the stereoselective synthesis of indoline derivatives. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, to produce chiral indolines with high enantioselectivity. For example, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated indole precursor, catalyzed by a chiral amine, can generate a chiral indoline with a stereocenter at the 3-position.

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Features |

| Palladium-Catalyzed Intramolecular C-H Amination | Cyclization of an N-aryl acetamide (B32628) precursor to form the indoline ring. | Employs a palladium catalyst and a phosphine ligand. |

| Asymmetric Hydrogenation | Reduction of an indole precursor using a chiral transition metal catalyst. | Yields chiral indolines with high enantiomeric excess. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral molecule to direct a diastereoselective reaction. | Allows for the synthesis of enantiomerically enriched products. |

| Organocatalytic Michael Addition | Enantioselective addition of a nucleophile to an α,β-unsaturated indole precursor. | Catalyzed by small chiral organic molecules. |

Biological Activity Profiles of Indoline/indole Derivatives, Including Indoline Derivative 8

Anti-Cancer Research Applications

The development of novel anti-cancer agents is a primary focus of medical research, and indole (B1671886)/indoline (B122111) derivatives have emerged as a promising class of compounds. Their activity has been documented in both laboratory cell lines and preclinical animal models.

In Vitro Cytotoxic Activity Against Diverse Cancer Cell Lines

A significant body of research has demonstrated the ability of indole and indoline derivatives to inhibit the growth of various human cancer cell lines in vitro. A series of indolinone-based derivatives were designed and synthesized, showing cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. nih.gov Two compounds from this series, designated 9 and 20, were particularly potent, with IC₅₀ values against HepG-2 and MCF-7 cells ranging from 2.53 to 7.54 µM. nih.gov These compounds were found to be 2.2 to 2.7 times more cytotoxic to HepG-2 cells than the reference compound, indirubin. nih.gov

Similarly, newly synthesized bis-indolinone derivatives have shown potent antiproliferative activity against a panel of 60 human cancer cell lines, with some compounds exhibiting GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the submicromolar range. nih.gov Another study highlighted an alkylindole derivative, referred to as compound 8, as a promising agent against glioblastoma (GBM). nih.gov At a concentration of 10 µM, this compound induced persistent vacuolization, a form of nonapoptotic cell death, in U251 GBM cells. nih.gov

Furthermore, research into indole-2-carboxamide derivatives has identified compounds with dual functionality. For instance, compound 8f showed both antitubercular activity and cytotoxic activity against the pediatric glioblastoma multiforme (GBM) cell line KNS42, with an IC₅₀ for viability of 0.84 μM. rsc.org In contrast, related compounds 9a and 15, which were inactive against M. tuberculosis, demonstrated potent cytotoxic and antiproliferative activities against KNS42 cells. rsc.org

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result |

| Indolinone derivatives (9 and 20) | HepG-2 (Liver), MCF-7 (Breast) | IC₅₀ | 2.53 - 7.54 µM |

| Bis-indolinone derivatives | 60 human cancer cell lines | GI₅₀ | Submicromolar range |

| Alkylindole derivative (Compound 8) | U251 (Glioblastoma) | Observation | Induced persistent cell vacuolization at 10 µM |

| Indole-2-carboxamide (Compound 8f) | KNS42 (Pediatric Glioblastoma) | IC₅₀ (viability) | 0.84 µM |

| Indole-2-carboxamide (Compound 9a) | KNS42 (Pediatric Glioblastoma) | IC₅₀ (viability) | 8.25 µM |

| Indole-2-carboxamide (Compound 15) | KNS42 (Pediatric Glioblastoma) | IC₅₀ (viability) | 5.04 µM |

Preclinical Efficacy in Non-Human Tumor Models

The promising in vitro results of indole and indoline derivatives have led to their evaluation in non-human tumor models, a crucial step in drug discovery. mdpi.com These preclinical studies provide insights into a compound's potential efficacy and behavior in a complex biological system. mdpi.com For example, the indole derivative Sunitinib, despite having limited brain penetration, demonstrated a direct antiproliferative effect and prolonged survival in a glioblastoma mouse model. nih.gov

Another indole derivative, compound 13, when administered in a human xenograft glioblastoma mouse model, led to the activation of p53, a key tumor suppressor protein, which in turn arrested cell proliferation and induced apoptosis in the tumor tissue. nih.gov An important finding from this study was that compound 13 was non-toxic in a healthy human cell model and in the in vivo mouse model. nih.gov

One study on bis-indole derivatives found that a compound bearing a 5-methoxy-2-indolinone moiety was active in an in vivo hollow fiber assay, which led to its selection for further testing in a human tumor xenograft mouse model. nih.gov Similarly, a series of novel indoline-2-carboxamides not only showed potent activity against the parasite Trypanosoma brucei but also demonstrated excellent pharmacokinetic properties and achieved full cures in a stage 1 mouse model of Human African Trypanosomiasis (HAT). dundee.ac.uknih.govresearchgate.net

Anti-Microbial and Anti-Biofilm Properties

Indole and its derivatives are recognized for their significant antimicrobial properties, affecting various aspects of bacterial physiology, including biofilm formation, drug resistance, and virulence. nih.gov

Antibacterial and Antifungal Efficacy

Indole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov A study of new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity against Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov These compounds also displayed good antifungal activity, particularly against Candida krusei. nih.gov

Another investigation into indoline-thiazolidinone hybrids identified compounds with significant effects against Escherichia coli, Staphylococcus lentus, and Candida albicans, showing MIC, Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values in the range of 25-50 μg/mL. researchgate.net Furthermore, certain indole-1,2,4 triazole conjugates exhibited potent antifungal activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL for the most active compounds. mdpi.com

| Compound/Derivative Class | Microorganism(s) | Activity Metric | Result Range |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. krusei | MIC | 3.125 - 50 µg/mL |

| Indoline-thiazolidinone hybrids | E. coli, S. lentus, C. albicans | MIC/MBC/MFC | 25 - 50 µg/mL |

| Indole-1,2,4 triazole conjugates | C. tropicalis, C. albicans | MIC | As low as 2 µg/mL |

Anti-Tubercular Potential (e.g., against Mycobacterium tuberculosis)

Tuberculosis remains a major global health issue, and the indole framework is being actively explored for the development of new anti-tubercular agents. nih.gov A variety of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (M. tb). nih.govresearchgate.net

One study focused on rationally designed indoleamide analogues, leading to the identification of compound 8g, which displayed very high activity against the drug-sensitive H37Rv strain of M. tb, with a MIC of 0.32 μM. rsc.org This compound also showed high selectivity, with minimal cytotoxicity against healthy mammalian Vero cells (IC₅₀ = 40.9 μM), resulting in a high selectivity index (SI) of 128. rsc.org

Other research has identified indole-spirothiazolidinone derivatives as a promising scaffold against the M. tb H37Rv strain. nih.gov Specifically, compounds with a phenyl substituent at position 8 of the spiro ring demonstrated significant anti-tubercular activity, with MIC values of 3.9 and 7.8 µM. nih.gov

Anti-Parasitic Activity (e.g., against Trypanosoma brucei)

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a fatal disease if left untreated. nih.gov Research has identified novel indoline-2-carboxamides as potent inhibitors of T. brucei. dundee.ac.uknih.govacs.org A screening of a focused protease library led to the discovery of this series, which demonstrated potent antiproliferative activity against the parasite. dundee.ac.uknih.gov

Further optimization and characterization of these indoline-2-carboxamide derivatives showed that they possess excellent pharmacokinetic properties. researchgate.net This led to successful outcomes in preclinical models, where the compounds achieved complete cures in a stage 1 mouse model of HAT and a partial cure in a more advanced stage 2 model of the disease. dundee.ac.uknih.govresearchgate.net Additionally, a library of diamidine indole derivatives was evaluated for antiparasitic activity against T. brucei, with most compounds exhibiting excellent inhibitory activity with IC₅₀ values in the nanomolar range. mdpi.com

Anti-Inflammatory Investigations

Based on a review of available scientific literature, specific studies detailing the direct anti-inflammatory activity of a compound identified as "Indoline derivative 8" are not presently available. Research literature mentions "this compound" as a synthetic intermediate in the process of creating other compounds, such as halogenated indole mercaptoacrylic acid derivatives, which were designed to target calpain-1, an enzyme implicated in inflammatory processes. However, the biological activity data in these studies pertains to the final synthesized molecules, not the intermediate "this compound" itself.

No specific data was found regarding the modulation of inflammatory mediators in cellular models by a compound explicitly identified as "this compound."

No specific data was found regarding the efficacy of a compound explicitly identified as "this compound" in preclinical models of inflammation.

Neuroprotective and Neuromodulatory Functions

The indole-derivative compound NC001-8 has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease (PD). researchgate.netacs.org Parkinson's is characterized by the loss of dopaminergic (DAergic) neurons, and research has focused on agents that can prevent this neuronal death. researchgate.net Studies utilizing DAergic neurons derived from SH-SY5Y cells and PD-specific induced pluripotent stem cells (PD-iPSCs) have shown that NC001-8 provides protection through the regulation of the NRF2 antioxidative pathway. researchgate.net

In cellular models of PD induced by toxins like 1-methyl-4-phenylpyridinium (MPP+) and hydrogen peroxide (H₂O₂), NC001-8 treatment led to a marked reduction in reactive oxygen species (ROS) and the apoptosis marker, cleaved caspase 3. researchgate.netacs.org Concurrently, NC001-8 upregulated the expression of key protective proteins: nuclear factor erythroid 2-related factor 2 (NRF2) and NAD(P)H dehydrogenase, quinone 1 (NQO1). researchgate.netacs.org The essential role of the NRF2 pathway was confirmed when the knockdown of NRF2 abolished the protective effects of NC001-8, demonstrating that the compound's neuroprotective action is mediated through this specific antioxidative response pathway. researchgate.net These findings suggest that NC001-8 may be a candidate for further investigation as a potential disease-modifying therapy for Parkinson's disease. researchgate.netacs.org

Table 1: Effects of NC001-8 in Cellular Models of Parkinson's Disease

| Cellular Model | Stressor | Key Molecular Effects of NC001-8 | Outcome |

|---|

A review of the scientific literature did not yield specific studies on the cholinesterase or monoamine oxidase inhibitory activity of a compound explicitly identified as "this compound."

Indolomorphinans, which feature an indole ring fused to the morphinan (B1239233) scaffold, have been synthesized and evaluated for their interaction with opioid receptors. The substitution at the 8-beta position of the indolomorphinan nucleus has been shown to significantly influence binding affinity.

Research into a series of 8-beta-unsubstituted and -substituted analogues of hydrocodone indole and hydromorphone indole revealed that the introduction of an 8-beta-methyl group increased the binding affinity at all three major opioid receptors (mu, delta, and kappa). researchgate.net One specific compound, 6,7-Dehydro-4,5alpha-epoxy-8beta-methyl-6,7,2',3'-indolomorphinan, was identified as a highly potent and selective delta-opioid receptor antagonist, with a subnanomolar affinity for this receptor. researchgate.net Further studies on other mono- and bis-indolomorphinans have shown that these compounds can act as either agonists or antagonists at different opioid receptors, highlighting the chemical versatility of the indolomorphinan scaffold.

Table 2: Opioid Receptor Binding Affinities of an Exemplary 8beta-substituted Indolomorphinan Derivative

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Receptor Selectivity (μ/δ) |

|---|---|---|---|

| 6,7-Dehydro-4,5alpha-epoxy-8beta-methyl-6,7,2',3'-indolomorphinan | Delta (δ) | 0.7 | 322 |

| Mu (μ) | ~225 | ||

| Kappa (κ) | ~350 |

Other Investigational Biological Activities

Beyond the primary therapeutic areas, the versatile scaffold of indoline and its parent compound, indole, has prompted investigations into a range of other biological effects. Researchers have explored their potential in managing metabolic diseases, modulating cardiovascular function, and influencing plant physiology.

Anti-Diabetic and Metabolic Disorder Interventions

The rising prevalence of metabolic disorders such as type 2 diabetes and obesity has spurred the search for novel therapeutic agents. Indole and its derivatives have been identified as promising scaffolds for developing drugs to regulate glucose homeostasis and lipid metabolism nih.gov.

One notable example is a novel indoline derivative, AN1284, which has been investigated for its potential to ameliorate chronic kidney disease (CKD) arising from a combination of diabetes and obesity ("diabesity"). In a study using a mouse model of type 2 diabetes and obesity, treatment with AN1284 demonstrated a protective effect on the kidneys by improving the metabolic abnormalities associated with diabetes nih.govfrontiersin.org.

The therapeutic intervention with AN1284 was associated with several positive metabolic outcomes, including:

Weight loss and decreased body fat mass nih.govfrontiersin.org.

Increased utilization of body fat for energy nih.govfrontiersin.org.

Preservation of insulin (B600854) sensitivity and pancreatic β-cell mass nih.govfrontiersin.org.

Reduction of dyslipidemia (abnormal levels of lipids in the blood) nih.govfrontiersin.org.

Amelioration of hepatic steatosis (fatty liver) and liver injury nih.govfrontiersin.org.

These findings suggest that certain indoline derivatives could have therapeutic potential in preventing complications such as CKD in individuals with diabesity by addressing the underlying metabolic dysfunctions nih.govfrontiersin.orgresearchgate.net. The mechanism of action for some of these compounds involves potent antioxidant and anti-inflammatory activities frontiersin.org.

Table 1: Effects of Indoline Derivative AN1284 on Metabolic Parameters in a Diabesity Mouse Model

| Parameter | Observation | Reference |

| Kidney Function | Improved; reduced albumin and creatinine | nih.govfrontiersin.org |

| Body Composition | Weight loss, decreased body fat mass | nih.govfrontiersin.org |

| Energy Metabolism | Increased utilization of body fat | nih.govfrontiersin.org |

| Glucose Homeostasis | Preservation of insulin sensitivity and pancreatic β-cell mass | nih.govfrontiersin.org |

| Lipid Profile | Reduction of dyslipidemia | nih.govfrontiersin.org |

| Liver Health | Reduction of hepatic steatosis and liver injury | nih.govfrontiersin.org |

Anti-Hypertensive and Cardiovascular Modulations

The structural features of indole derivatives have also been explored for their potential in managing cardiovascular conditions. Some indole derivatives have been investigated for their anti-hypertensive effects nih.gov. For instance, certain novel N-methylsulfonyl-indole derivatives have been noted for their potential to reduce cardiovascular risks nih.gov.

While direct research on "this compound" for hypertension is not available, the study on the indoline derivative AN1284 in the context of diabesity-induced kidney disease is relevant. Normalization of blood pressure is a key strategy in protecting the kidneys in diabetic patients frontiersin.org. Although the study on AN1284 did not focus primarily on hypertension, its positive impact on metabolic syndrome, a cluster of conditions that includes high blood pressure, suggests a potential for cardiovascular benefits nih.govfrontiersin.org.

Furthermore, other indole-containing compounds have been investigated for their cardioprotective effects. For example, Indole-3-carbinol (I3C) has been shown to protect the heart from ischemia/reperfusion injury by inhibiting oxidative stress, inflammation, and apoptosis in mouse models nih.gov. This highlights the broader potential of the indole scaffold in developing treatments for cardiovascular diseases.

Plant Growth Regulation and Phytohormone Mimicry

Indole derivatives are well-established as significant regulators of plant growth and development, with some mimicking the action of natural plant hormones (phytohormones) nih.govresearchgate.netfrontiersin.org. The most well-known of these is Indole-3-acetic acid (IAA), a natural auxin that plays a crucial role in various physiological processes in plants researchgate.net.

The unique properties of indole compounds, such as their ability to mimic peptide structures and bind reversibly to enzymes, make them highly valuable for agricultural applications nih.govresearchgate.netfrontiersin.org. They are known to stimulate root and fruit formation and can activate a plant's immune system against both biotic and abiotic stressors nih.govresearchgate.netfrontiersin.org.

Several indole-based compounds are commonly used as plant growth regulators:

Indole-3-acetic acid (IAA): The most abundant natural phytohormone, it promotes root growth and enhances plant resistance to abiotic stresses nih.govfrontiersin.orgresearchgate.net.

Indole-3-butyric acid (IBA): A structurally similar plant hormone to IAA used to promote root formation frontiersin.orgresearchgate.net.

Indole-3-acetonitrile (IAN): Documented as an effective plant growth regulator, with some reports suggesting its efficacy is ten times that of IAA frontiersin.org.

Indole-3-acetamide (IAM): A precursor to IAA, it can influence plant growth by being converted to IAA nih.govfrontiersin.org.

The regulatory effects of these compounds are dose-dependent, and they can act as either growth promoters or inhibitors. Their mechanism often involves binding to specific hormone receptors in plant cells, which then triggers a cascade of physiological and biochemical reactions leading to changes in the plant's morphology and development nih.gov.

Table 2: Common Indole Derivatives with Plant Growth Regulating Activities

| Compound Name | Abbreviation | Primary Function | Reference |

| Indole-3-acetic acid | IAA | Natural auxin, promotes root growth, stress resistance | nih.govfrontiersin.orgresearchgate.net |

| Indole-3-butyric acid | IBA | Promotes root formation | frontiersin.orgresearchgate.net |

| Indole-3-acetonitrile | IAN | Plant growth regulation | frontiersin.org |

| Indole-3-acetamide | IAM | Precursor to IAA, influences plant growth | nih.govfrontiersin.org |

Mechanistic Elucidation of Indoline/indole Derivative Actions

Identification and Validation of Molecular Targets

The biological activity of Indoline (B122111) derivative 8 is rooted in its direct interactions with specific molecular targets, primarily enzymes and cell surface receptors. These interactions are fundamental to its broader effects on cellular signaling.

Indoline derivative 8 and its related analogues have been investigated for their ability to inhibit various enzymes implicated in disease.

Kinases: Research has identified certain indolylquinazoline derivatives, including a specific "derivative 8," as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key kinase in cell signaling. researchgate.net A separate study on indolin-2-one derivatives identified compound 4k as a potent inhibitor of Cyclin-Dependent Protein Kinase 8 (CDK8), an enzyme involved in regulating inflammatory and fibrotic pathways. nih.govresearchgate.net Compound 4k demonstrated a strong ability to inhibit the CDK8 enzyme with an IC₅₀ value of 129 nM. nih.gov The indole (B1671886) scaffold is recognized as a versatile foundation for discovering drug-like kinase inhibitor molecules. nih.gov

SARS-CoV Mpro: Indole derivatives have been explored as potential inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.govnih.gov One study found that an indoline derivative (compound 2) exhibited an IC₅₀ value of 320 nM against the SARS-CoV-2 3CLpro enzyme. nih.gov Another indole alkaloid, Trisindoline 1, was identified through in-silico docking as a potent potential inhibitor of Mpro, showing a strong binding affinity. unram.ac.id

Other Enzymes: While the broader class of indole and indoline compounds has been studied for inhibition of enzymes like COX-2, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE), specific inhibitory data for a compound explicitly named "this compound" against these targets is not detailed in the available research. researchgate.netnih.govmdpi.commdpi.com

| Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indolylquinazoline derivative 8 | EGFR | Data not specified | researchgate.net |

| Indoline derivative 2 | SARS-CoV-2 3CLpro | 320 nM | nih.gov |

| Compound 4k (Indolin-2-one derivative) | CDK8 | 129 nM | nih.gov |

The interaction of indoline derivatives with cellular receptors is another critical aspect of their mechanism of action.

Alpha-1A Adrenoceptors: A series of indoline and indole derivatives have been synthesized and evaluated as selective antagonists for the α1A-adrenergic receptor (α1A-AR). nih.gov While specific potent compounds were identified, such as (R)-14r (IC₅₀ = 2.7 nM) and (R)-23l (IC₅₀ = 1.9 nM), information directly pertaining to "this compound" was not specified. nih.gov

Opioid Receptors: Indole alkaloid derivatives have been investigated for their agonistic effects on opioid receptors. google.com These compounds are noted for having a pharmacological profile that could produce potent antinociceptive effects. google.com However, specific interaction data for a designated "this compound" is not available.

Analysis of Signaling Pathway Modulation

Beyond direct target binding, the effects of this compound are manifested through the modulation of complex intracellular signaling networks.

A specific spirooxindole derivative, SOID-8, has been shown to induce programmed cell death, or apoptosis, in melanoma cells. nih.gov

Induction of Apoptosis: Treatment with SOID-8 led to a dose- and time-dependent increase in apoptotic cells. nih.gov This was confirmed by the observation of increased cleavage of PARP, a key hallmark of apoptosis. nih.gov

Modulation of Apoptosis-Related Proteins: The pro-apoptotic effect of SOID-8 is associated with the downregulation of anti-apoptotic proteins from the Bcl-2 family. Specifically, SOID-8 treatment resulted in decreased levels of Mcl-1 in two different melanoma cell lines and reduced Bcl-xL in one of them. nih.gov

Inhibition of Pro-Survival Signaling: The anticancer activity of SOID-8 has been linked to its ability to inhibit the JAK2/STAT3 signaling pathway, a critical pathway for cell proliferation and survival. nih.gov

| Finding | Observation | Affected Pathway/Protein | Reference |

|---|---|---|---|

| Induction of Apoptosis | Dose- and time-dependent increase in apoptotic cells | General Apoptosis | nih.gov |

| PARP Cleavage | Increased levels of cleaved PARP | Apoptosis Execution | nih.gov |

| Regulation of Anti-Apoptotic Proteins | Decreased protein levels of Mcl-1 and Bcl-xL | Bcl-2 Family Proteins | nih.gov |

| Signaling Pathway Inhibition | Inhibition of JAK2/STAT3 signaling | JAK/STAT Pathway | nih.gov |

An indole-derivative compound identified as NC001-8 has demonstrated significant neuroprotective effects through the modulation of oxidative stress pathways. nih.gov This action is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Reduction of Oxidative Stress: In cellular models of Parkinson's disease, NC001-8 markedly reduced the levels of reactive oxygen species (ROS), which are key mediators of oxidative damage. nih.gov

Activation of the NRF2 Pathway: The protective effects of NC001-8 are linked to its ability to upregulate Nrf2 and its downstream target, NAD(P)H dehydrogenase, quinone 1 (NQO1). nih.gov Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. besjournal.com

Mechanism of Action: When Nrf2 is activated, it translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of these protective genes. besjournal.com The study on NC001-8 showed that the knockdown of NRF2 abolished the compound's ability to reduce ROS and improve neuronal viability, confirming the central role of this pathway in its mechanism. nih.gov

| Effect | Mechanism | Cell Model | Reference |

|---|---|---|---|

| Reduced Reactive Oxygen Species (ROS) | Upregulation of NRF2 and NQO1 | SH-SY5Y-differentiated dopaminergic neurons | nih.gov |

| Reduced Cleaved Caspase 3 | Upregulation of NRF2 and NQO1 | SH-SY5Y and PD-iPSC-differentiated dopaminergic neurons | nih.gov |

| Promoted Neuronal Viability | NRF2-dependent reduction of ROS | SH-SY5Y-differentiated dopaminergic neurons | nih.gov |

The modulation of inflammatory pathways is another key aspect of the action of indoline derivatives. There is significant crosstalk between the Nrf2 pathway, activated by compounds like NC001-8, and inflammatory signaling cascades such as NF-κB.

Nrf2 and NF-κB Crosstalk: The activation of Nrf2 can negatively regulate the NF-κB signaling pathway. mdpi.com By reducing intracellular ROS levels, Nrf2 activation can inhibit the oxidative stress-mediated activation of NF-κB. mdpi.com Furthermore, Nrf2 can prevent the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory genes. mdpi.com

Direct Inhibition of Inflammatory Pathways: Some indoline derivatives have been reported to directly inhibit key inflammatory signaling molecules. These compounds can act by inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) and reducing the nuclear translocation of NF-κB. researchgate.net This leads to a decreased release of pro-inflammatory cytokines. researchgate.net The inhibition of CDK8 by certain indolin-2-one derivatives also points to an anti-inflammatory mechanism, as CDK8 is known to regulate inflammatory signaling pathways. nih.govresearchgate.net

Inhibition of Tubulin Polymerization

A critical mechanism of action for a class of indole derivatives, including a notable benzimidazole-indole designated as compound 8 , is the potent inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a well-established strategy in cancer therapy.

This specific benzimidazole-indole derivative 8 has demonstrated significant inhibitory effects on tubulin polymerization, with a reported IC50 value of 2.52 μmol/L. nih.gov By interfering with the assembly of tubulin monomers into microtubules, this compound effectively halts the cell cycle and induces apoptosis in cancer cells. Its potent inhibitory effect on cancer cell proliferation, with an average IC50 value of 50 nmol/L, underscores its potential as an anticancer agent. nih.gov

The following table summarizes the inhibitory activity of this benzimidazole-indole derivative 8:

| Biological Activity | IC50 Value |

| Inhibition of Tubulin Polymerization | 2.52 μmol/L |

| Cancer Cell Proliferation | 50 nmol/L (average) |

Modulation of Viral Replication Cycles (e.g., SARS-CoV Mpro)

The global health crisis precipitated by the emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spurred intensive research into antiviral therapies. The main protease (Mpro or 3CLpro) of the virus is an essential enzyme for viral replication, making it a prime target for drug development.

An indole ester, also referred to as compound 8 , has been identified as a covalent inhibitor of SARS-CoV-2 Mpro. nih.gov This derivative exhibited an IC50 of 0.25 μM against the viral protease and an EC50 of 2.8 μM in assays using infected Vero cells, demonstrating antiviral activity comparable to that of remdesivir (B604916) in the same assay. nih.gov The mechanism of inhibition involves the nucleophilic attack by the cysteine residue in the Mpro active site on the ester group of the indole derivative, leading to the formation of an irreversible covalent bond. nih.gov

Investigation of Intracellular Mechanisms and Cellular Processes

Beyond its direct interaction with specific molecular targets, the broader impact of certain indole derivatives on cellular behavior has been a subject of intense investigation. These studies have revealed significant effects on cell growth, survival, and the fundamental processes of gene and protein expression.

Impact on Cellular Proliferation, Differentiation, and Viability

The influence of indole derivatives on cellular proliferation is a key area of research, particularly in the context of cancer therapeutics. An alkylindole derivative, identified as compound 8 , has emerged as a promising agent against glioblastoma (GBM), a highly aggressive brain tumor. mdpi.com

This particular compound was found to inhibit the proliferation of U251 GBM cells with an IC50 value of 4.8 μM. mdpi.com Interestingly, its mechanism of action involves the induction of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. mdpi.com While therapeutically promising, this compound exhibited limited aqueous solubility, prompting further chemical modifications to enhance its drug-like properties. mdpi.com

Effects on Gene Expression and Protein Synthesis

The intricate network of gene expression and subsequent protein synthesis is fundamental to all cellular functions. A synthetic indole derivative, NC001-8, has been shown to exert its neuroprotective effects by modulating these very processes. nih.govresearchgate.net

In a cellular model of spinocerebellar ataxia type 17 (SCA17), a neurodegenerative disorder caused by the aggregation of a polyglutamine-expanded protein, NC001-8 was found to up-regulate the expression of molecular chaperones. nih.gov These chaperones, in turn, help to prevent the misfolding and aggregation of the pathogenic protein, thereby reducing cellular toxicity. nih.gov This finding highlights a novel mechanism by which an indole derivative can confer neuroprotection by enhancing the cell's own protein quality control machinery. The study demonstrated that both indole and its derivative NC001-8 reduce polyQ aggregation, supporting their therapeutic potential in treating SCA17. nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies of Indoline/indole Derivatives

Identification of Key Pharmacophores and Structural Features

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For indole (B1671886) and indoline (B122111) derivatives, the core heterocyclic ring system itself is a primary pharmacophore, serving as a versatile scaffold for arranging other functional groups in a precise three-dimensional orientation. nitw.ac.innih.govrsc.org

Key structural features commonly identified across various biologically active indole derivatives include:

The Indole Nucleus : The bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is fundamental. mdpi.com The nitrogen atom in the pyrrole ring and the delocalized π-electron system are crucial for interacting with biological receptors. mdpi.comchula.ac.th

N-H Group of Indole : The hydrogen on the indole nitrogen can act as a hydrogen bond donor, which is often critical for binding to target enzymes or receptors. For instance, studies on certain antiproliferative indole derivatives have shown that N-unsubstituted analogues exhibit significantly higher potency compared to their N-substituted counterparts, highlighting the decisive role of this hydrogen atom. researchgate.net

Substitution at C3 : The C3 position of the indole ring is a frequent site for substitution and is considered a key attachment point for various side chains that modulate biological activity. researchgate.net

Aromatic and Lipophilic Groups : The attachment of additional aromatic rings or lipophilic (fat-soluble) groups is a common feature. In a series of indole-derived cannabinoid receptor ligands, a naphthalene ring was identified as a probable site for receptor interaction. nih.gov Similarly, for certain 5-LOX inhibitors, the indoline moiety itself establishes important van der Waals interactions within the enzyme's active site. acs.org

Hydrogen Bond Donors/Acceptors : Functional groups capable of forming hydrogen bonds, such as carbonyls, amides, or hydroxyl groups, are often incorporated into the structure to enhance binding affinity. nih.govacs.org

Pharmacophore models have been developed for specific activities. For example, a model for certain antiamyloidogenic agents includes features like hydrogen bond donors, acceptors, and aromatic rings arranged in a specific geometry. mdpi.com These models are crucial for the virtual screening and rational design of new, more potent compounds.

Systematic Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of indoline and indole derivatives can be finely tuned by altering the nature and position of substituents on the core scaffold. Systematic studies have elucidated several key trends. nih.gov

Effects of N-1 Substitution:

Unsubstituted N-1 : As noted previously, for some activities like antiproliferation, the absence of a substituent at the N-1 position of the indole ring is crucial for optimal activity. researchgate.net

Substituted N-1 : In other cases, substitution at the N-1 position is essential. For certain α1A-adrenoceptor antagonists, specific side chains at the N-1 position of the indoline ring are required for high potency. nih.gov For a series of multifunctional agents designed for Alzheimer's disease, a propargylamine moiety was specifically placed at the N1 position to inhibit the MAO enzyme. rsc.org

Effects of Substitution on the Benzene Ring:

Position of Substituents : The location of substituents on the six-membered benzene ring is a critical determinant of biological activity. nih.govresearchgate.net For example, the presence of a methoxy (B1213986) group at the C5 or C6 position of the indole nucleus contributed to optimal antiproliferative activity in one study. researchgate.net In another series of compounds, methoxy group substitution at position 7 was found to be the most favorable. researchgate.net

Nature of Substituents : The type of substituent has a profound impact.

Halogens : The introduction of halogens (F, Cl, Br) at positions 5 or 7 of the indole scaffold is known to affect cytotoxicity. uevora.ptmdpi.com An aryl group substituted with bromine at position 3 or 5 also showed favorable results for tyrosine kinase (TK) inhibition. uevora.ptmdpi.com

Methoxy Groups : The position of methoxy groups can drastically alter activity. A compound with a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety exhibited high antiproliferative activity. researchgate.net

Alkyl Chains : The length of an attached carbon chain can directly correlate with potency. In a series of indole-derived cannabinoids, chains with 4 to 6 carbons produced optimal receptor affinity and in vivo activity, whereas shorter chains resulted in inactive compounds. nih.govlimef.com

The following table summarizes the observed effects of various substitutions on the biological activity of indole/indoline derivatives based on selected studies.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| Indole-propenones | N-1 of Indole | Hydrogen (unsubstituted) | Increased antiproliferative activity | researchgate.net |

| Indole-propenones | C5 or C6 of Indole | Methoxy group | Contributed to optimal antiproliferative activity | researchgate.net |

| Indole Derivatives | C5 or C7 of Indole | Halogens (F, Cl, Br) | Produces an effect on cytotoxicity | uevora.ptmdpi.com |

| Indole-derived Cannabinoids | Side Chain | Carbon chain (4-6 carbons) | Optimal receptor affinity and in vivo activity | nih.govlimef.com |

| Indole-derived Cannabinoids | Side Chain | Short carbon chain | Inactive compounds | nih.govlimef.com |

| Indoline Derivatives | Benzo Ring | Cl, MeO, Me, F, HO, BnO | Modulated antioxidant and anti-inflammatory activity | acs.org |

| Indole-Furanones | Phenyl A-Ring | Trimethoxy substitution | Higher potency compared to dimethoxy substitution | acs.org |

Influence of Stereochemistry on Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in pharmacology. ijpsjournal.com Since biological targets like enzymes and receptors are chiral environments, they can interact differently with the various stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov This can lead to significant differences in potency, selectivity, metabolism, and toxicity between isomers. nih.gov

For indoline and indole derivatives, the introduction of chiral centers can lead to isomers with markedly different biological profiles. A prominent example is seen in the development of selective α1A-adrenoceptor antagonists. nih.gov

Compound (R)-14r : This specific enantiomer demonstrated high potency (IC50 = 2.7 nM) and excellent selectivity for the α1A receptor subtype over others (α1B/α1A = 640.1, α1D/α1A = 408.2).

Compound (R)-23l : Similarly, the (R)-enantiomer of this compound was a highly potent and selective α1A-AR antagonist (IC50 = 1.9 nM, α1B/α1A = 1506, α1D/α1A = 249.6).

These findings underscore that for these series, the (R)-configuration is essential for achieving the desired high potency and selectivity. The inactive enantiomer, while having the same chemical formula, cannot align correctly with the binding site on the receptor to elicit the same powerful response. nih.govnih.gov This principle is fundamental in modern drug design, where the synthesis of single-enantiomer drugs is often pursued to create more effective and safer medicines with fewer side effects. nih.gov

Rational Design Principles for Enhanced Efficacy, Selectivity, and Biological Performance

Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and the molecule's SAR. nih.gov For indole derivatives, several rational design strategies have been successfully employed.

Multi-target Drug Design : This approach aims to create a single molecule that can interact with multiple biological targets involved in a complex disease. In the development of agents for Alzheimer's disease, researchers designed indole derivatives by combining a propargylamine moiety, known to inhibit monoamine oxidase (MAO), with a carbamate or urea moiety, which inhibits cholinesterases (ChE). This resulted in multifunctional compounds with activity against several key enzymes implicated in the disease's progression. rsc.org

Target-Structure-Based Design : When the three-dimensional structure of the target enzyme or receptor is known, it can be used to design inhibitors that fit precisely into the active site. A study focused on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors used this principle. Knowing that the IDO1 active site contains a heme group, designers incorporated a 1,2,3-triazole moiety into their lead structure. This group was specifically chosen for its ability to coordinate with the ferrous ion in the heme, leading to potent inhibition of the enzyme. researchgate.net

Scaffold Hopping and Bioisosteric Replacement : This involves replacing a core molecular scaffold or a specific functional group with another that has similar properties but may offer improved potency, selectivity, or pharmacokinetic characteristics.

Cascade Reactions for Structural Diversification : Advanced synthetic methods can be used to efficiently generate a library of diverse but related indole derivatives. An iridium-catalyzed C-H activation strategy allowed for the selective synthesis of various multifunctional indoles. nih.gov By carefully controlling the reaction conditions, different patterns of substitution could be achieved, enabling a broad exploration of the SAR and the rapid development of optimized compounds. nih.gov

Computational Chemistry and in Silico Approaches in Indoline/indole Derivative Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as an indoline (B122111) derivative, and its protein target at the molecular level. Various research efforts have employed molecular docking to investigate different compounds referred to as "Indoline derivative 8" against a range of biological targets.

Carbazole Derivative 8 as a DNA Gyrase Inhibitor: A carbazole derivative, identified as compound 8, was investigated as a potential inhibitor of the ATPase activity of M. tuberculosis DNA gyrase (GyrB), a validated target for anti-tuberculosis agents. acs.orgnih.gov Molecular docking simulations were instrumental in predicting how this molecule binds to the active site of the GyrB subunit. The simulations suggested that hydrogen bond interactions with the residue Asp79 are crucial for the high-affinity binding of compound 8. acs.orgnih.gov This specific interaction is believed to be a key determinant of its inhibitory activity against the enzyme. acs.org

Indoline Spiro Derivative 8 as an Anticancer Agent: In the context of anticancer research, an indoline spiro derivative 8 was evaluated for its inhibitory action. tandfonline.com To understand its mechanism, docking experiments were performed with Tyrosine Kinase (PDB ID: 2J5F) to validate the findings from cancer cell line screenings. tandfonline.com

Polar Indole (B1671886) Derivative 8 and Serotonin Receptors: A polar indole derivative (8), isolated from the edible plant Sisymbrium irio, was studied for its potential interaction with central nervous system targets. mdpi.com Molecular docking simulations showed that this compound was able to bind to the substrate-binding sites of both 5-HT1A and 5-HT2A serotonin receptors. mdpi.com The study noted a higher affinity towards the 5-HT2A receptor, with binding energies ranging from -7.3 to -8.1 kcal/mol for indole compounds, compared to -6.4 to -6.9 kcal/mol for the 5-HT1A receptor. mdpi.com

The table below summarizes the molecular docking findings for various compounds designated as "derivative 8".

| Compound Name | Therapeutic Target | PDB ID | Key Findings / Interactions |

| Carbazole Derivative 8 | M. tuberculosis DNA Gyrase B (GyrB) | Not Specified | Crucial H-bond interactions with Asp79 are predicted for high-affinity binding. acs.orgnih.gov |

| Indoline Spiro Derivative 8 | Tyrosine Kinase | 2J5F | Docking was used to validate NCI findings on anticancer activity. tandfonline.com |

| Polar Indole Derivative 8 | Serotonin Receptor 5-HT2A | Not Specified | Showed higher binding affinity for 5-HT2A over 5-HT1A, with a binding energy between -7.3 and -8.1 kcal/mol. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While QSAR is a powerful tool in drug design for predicting the activity of new chemical entities, specific QSAR models explicitly developed for a compound named "this compound" were not detailed in the available research.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the persistence of key interactions.

For the carbazole derivative 8 targeting M. tuberculosis GyrB, MD simulations were performed on the docked complex. acs.orgnih.gov The results of these simulations reinforced the initial docking predictions, confirming that hydrogen bond interactions with the Asp79 residue are critical for maintaining a stable, high-affinity binding of compound 8 within the active site of the enzyme. acs.orgnih.gov

In a separate study, a polar indole derivative 8, which was docked into serotonin receptors, was also selected for further analysis using MD simulations to gain a more in-depth understanding of its interaction dynamics with the 5-HT1A and 5-HT2A receptors. mdpi.com

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

The potent anti-tuberculosis agent, carbazole derivative 8, was identified through a ligand-based virtual screening approach. acs.org This process led to the discovery of six promising compounds from the Specs compound library, which included four carbazole derivatives (one being compound 8). acs.org Subsequent biological assays validated the virtual screening results, confirming that compound 8 is a potent inhibitor of M. tuberculosis GyrB ATPase activity. acs.orgnih.gov

Similarly, an in silico analysis of an in-house library was conducted to identify potential inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammation. nih.govnih.gov This screening led to the identification of several promising indoline-based compounds, including a derivative designated as 8, paving the way for further optimization as dual 5-LOX/soluble epoxide hydrolase (sEH) inhibitors. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET profiling for lead candidates)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. These computational models assess the drug-likeness of a compound and predict its likely behavior in the body, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

Several compounds named "derivative 8" have been subjected to in silico ADMET evaluations.

Indoline Spiro Derivative 8: As part of an investigation into novel anticancer agents, an indoline spiro derivative 8 was evaluated. In silico studies revealed that the majority of the synthesized spiro compounds in the series, including derivative 8, satisfied Lipinski's rule of five, which is an indicator of good drug-likeness and potential oral bioavailability. tandfonline.com

Polar Indole Derivative 8: The ADMET profile of a polar indole derivative 8 from Sisymbrium irio was also computationally assessed. mdpi.com The predictions indicated that due to its polar nature, this compound would likely have poor blood-brain barrier (BBB) permeability. mdpi.com However, the analysis also suggested that it would not be a substrate for P-glycoprotein (P-gp), a transporter that actively pumps drugs out of the brain. mdpi.com

The table below summarizes the available in silico pharmacokinetic predictions for these compounds.

| Compound Name | ADMET Prediction Method | Predicted Properties |

| Indoline Spiro Derivative 8 | Lipinski's Rule of Five | Satisfied the criteria, suggesting good drug-likeness. tandfonline.com |

| Polar Indole Derivative 8 | In silico ADMET models | Predicted to have poor blood-brain barrier (BBB) permeability; Not likely to be a P-glycoprotein (P-gp) substrate. mdpi.com |

Advanced Preclinical Evaluation and Translational Research Directions for Indoline/indole Derivatives

Comprehensive In Vitro Pharmacological Characterization

In vitro studies are fundamental for determining the biological activity of a compound at the cellular and molecular level, providing insights into its efficacy, specificity, and mechanism of action.

Cell-based assays are crucial for evaluating the effects of indoline (B122111) and indole (B1671886) derivatives in a biological context. Studies have demonstrated the efficacy of various compounds designated with the number 8 in different therapeutic areas.

One area of investigation is in oncology, where a series of indoline derivatives, designated 8a through 8h , were evaluated for their anti-proliferative activity. These compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, establishing a preliminary structure-activity relationship for this series.

In the context of neurodegenerative diseases, a specific indole-derivative compound, NC001-8 , has been investigated for its neuroprotective properties. In cell models of Parkinson's disease using dopaminergic neurons derived from SH-SY5Y cells, NC001-8 showed a remarkable ability to reduce levels of reactive oxygen species (ROS) and cleaved caspase 3. nih.gov The compound promoted neuronal viability, indicating its potential to protect neurons from oxidative stress-induced apoptosis. nih.gov Further mechanism validation showed that the neuroprotective effects of NC001-8 are mediated by the upregulation of the NRF2 (nuclear factor erythroid 2-related factor 2) antioxidative pathway. nih.gov Knockdown of NRF2 in these cells abolished the protective effects of NC001-8, confirming the pathway's critical role in its mechanism of action. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Indoline Derivatives

| Compound | Cell Line | Activity Metric (IC50, µM) |

|---|---|---|

| NC001-8 | SH-SY5Y (differentiated) | Promoted neuronal viability, reduced ROS |

| Indole Derivative 8 (fluoro-substituted) | HCV genotype 1b | EC50 = 12.4 µM |

| Indole Derivative 8 (fluoro-substituted) | HCV genotype 2a | EC50 = 8.7 µM |

Note: Data compiled from multiple sources representing different compounds designated as "derivative 8".

To understand the direct molecular interactions of these derivatives, biochemical and biophysical assays are employed. These assays measure the binding affinity and inhibitory activity of compounds against purified enzymes or receptors.

For the indoline derivatives 8a through 8h , their mechanism of anti-proliferative activity was further investigated through enzymatic assays. This series of compounds was tested for inhibitory activity against Histone Deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation often dysregulated in cancer. The compounds exhibited a range of inhibitory potencies (IC₅₀ values) against HDAC2, providing a direct link between target engagement and the observed cellular effects.

The indoline scaffold itself is recognized as a versatile basic structure for designing compounds that can bind to specific viral proteins. medchemexpress.com For instance, indoline-based CD4 mimetic compounds have been developed to bind to the gp120 envelope glycoprotein (B1211001) of HIV-1, inducing conformational changes that lead to viral inactivation. medchemexpress.com

Table 2: Enzyme Inhibition Profile of Indoline Derivatives

| Compound Series | Target Enzyme | Activity Metric |

|---|---|---|

| 8a-8h | HDAC2 | IC50 values reported |

In Vivo Efficacy Studies in Non-Human Disease Models

Translating in vitro findings into potential therapeutic applications requires rigorous testing in non-human, in vivo disease models. These studies assess a compound's efficacy and its behavior within a complex biological system.

Indole and indoline derivatives have been evaluated in various mammalian models representing a spectrum of human diseases.

Oncology: A novel nitrogen mustard based on an indole-3-carboxylic acid derivative, compound T1089 , demonstrated significant antitumor effects in vivo. mdpi.com In mouse models of Lewis lung carcinoma and B-16 melanoma, T1089 showed high antitumor efficacy, indicating its potential as a chemotherapeutic agent. mdpi.com

Neurodegenerative and Inflammatory Diseases: The therapeutic potential of indole derivatives has been explored in models of neurodegeneration. researchgate.net For example, the indole derivative NC009-1 was tested in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. mdpi.com The study found that NC009-1 ameliorated motor deficits, reduced oxidative stress, and decreased the reactivity of microglia and astrocytes in the brains of the mice. researchgate.netmdpi.com In a different context, a novel indoline derivative, AN1284 , proved effective in a murine model of diabesity-induced chronic kidney disease. frontiersin.org The compound improved kidney function and reduced renal inflammation by mitigating the underlying metabolic abnormalities. frontiersin.org Furthermore, indoline derivatives such as ZMB741 have been developed as fluorescent tracers to visualize the disruption of the blood-brain barrier in animal models like mice and zebrafish, a critical tool for studying neuroinflammatory and neurodegenerative conditions. nih.gov

The antimicrobial and antiviral potential of indole derivatives observed in vitro necessitates validation in animal models of infection.

An indole derivative designated as compound 8 , featuring a fluoro group substitution, was reported to have a potent anti-Hepatitis C Virus (HCV) profile in vitro. nih.gov While specific in vivo studies on this particular compound in pathogen-infected models were not detailed in the available literature, the general class of indole derivatives has shown promise. For instance, other bis-indole derivatives have demonstrated efficacy in murine infection models against vancomycin-intermediate Staphylococcus aureus (VISA). dovepress.com Similarly, certain indole derivatives have been shown to have bactericidal efficacy in a neutropenic mouse thigh infection model. humanjournals.com These studies underscore the potential of the indole scaffold for development into anti-infective agents and support the rationale for future in vivo evaluation of potent in vitro candidates like the anti-HCV indole derivative 8.

Investigative Studies on Biosynthetic and Metabolic Transformations of Indoline/Indole Derivatives (non-human, non-clinical)

Understanding how indoline and indole derivatives are synthesized by biological systems and how they are metabolized is crucial for drug development and for understanding their ecological roles.

Biosynthesis and Biotransformation: In a non-human context, certain microorganisms are capable of synthesizing indole derivatives. The gut bacterium Bifidobacterium longum subsp. infantis can produce indole-3-lactate, indole-3-acetate, and indole-3-carboxaldehyde (B46971) from tryptophan. nih.gov This biosynthesis is dependent on the availability of the tryptophan substrate. nih.gov Fungal cultures have also been utilized for the biotransformation of indole derivatives. Studies have shown that Aspergillus niger and Psilocybe coprophila can transform tryptophan into various other derivatives, such as 5-hydroxy-tryptophan and tryptamine, respectively, demonstrating the utility of microorganisms as biocatalysts for creating new indole compounds. researchgate.net

Metabolic Transformations: The metabolic fate of indoline derivatives has been investigated in non-clinical models. The indoline structure can be metabolized by cytochrome P450 (P450) enzymes. researchgate.net A study involving the administration of the indoline derivative AN1284 to mice revealed that it undergoes metabolic transformation. The primary metabolite identified in the blood and tissues of the mice was its corresponding indole analog, confirming that a key metabolic pathway for indoline is aromatization via dehydrogenation to form the more stable indole ring. researchgate.net

Challenges and Future Perspectives in Academic Research on Indoline/Indole Derivatives

The versatile structure of indoline and indole derivatives has established them as privileged scaffolds in medicinal chemistry, leading to a wide array of therapeutic applications. nih.govresearchgate.net Despite significant progress, academic research in this field faces several challenges that need to be addressed to unlock the full potential of these compounds. Concurrently, emerging research directions and technological advancements are paving the way for novel applications and a deeper understanding of their biological activities. nih.govnih.gov

A significant hurdle in the academic exploration of indoline and indole derivatives is the development of novel synthetic methodologies that are both efficient and sustainable. While numerous methods exist for the synthesis of the indole nucleus, there is a continuous need for innovative strategies to create structurally diverse libraries of these compounds. nih.gov The design of multi-targeted agents capable of modulating several biological pathways simultaneously presents another considerable challenge, particularly for complex diseases like cancer. nih.gov Furthermore, a deeper comprehension of the structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of these derivatives, including their solubility, metabolic stability, and target specificity. nih.govnih.gov Overcoming issues of drug resistance and minimizing off-target effects also remain critical areas of focus for researchers. nih.gov

The future of academic research on indoline and indole derivatives is bright, with several promising avenues being actively explored. A key perspective is the continued investigation of their potential in a widening range of therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and diabetes. nih.gov The application of cutting-edge computational tools, such as structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in the rational design of next-generation indole-based therapeutic agents. nih.gov Moreover, there is a growing interest in exploring the development of these compounds as dual inhibitors, for instance, targeting both tubulin polymerization and other cancer-related pathways, which could lead to more effective and synergistic treatment strategies. nih.gov The synthesis and evaluation of novel derivatives with enhanced potency and selectivity will continue to be a major focus, driven by the need for more effective and safer drugs. nih.govnih.gov

One example of a promising compound is an indole-tetrazole coupled aromatic amide, referred to as compound 8 . This derivative has demonstrated significant in vitro anticancer activity. nih.gov

In Vitro Anticancer Activity of Compound 8 nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MCF-7 | Breast | 3.5 - 8.7 |

| A549 | Lung | 3.5 - 8.7 |

| SKOV3 | Ovarian | 3.5 - 8.7 |

The data indicates that Compound 8 exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov This level of activity surpasses that of the standard drug etoposide (B1684455) in the same study. nih.gov Such findings underscore the potential of indole derivatives as a source of novel anticancer agents. nih.gov

Q & A

Q. What strategies are recommended for integrating multi-omics data to explore the therapeutic potential of this compound in complex diseases?

- Methodology : Combine transcriptomics, proteomics, and metabolomics datasets using pathway analysis tools (e.g., Ingenuity IPA). Apply machine learning (e.g., random forests) to identify biomarkers of response. Validate hypotheses in patient-derived organoids or xenograft models .

Data Presentation and Interpretation Guidelines

- Tables/Figures : Include dose-response curves, SAR tables, and molecular interaction diagrams. Avoid duplicating data in text and visuals .

- Contradictions : Explicitly discuss limitations (e.g., assay sensitivity, model relevance) and propose follow-up experiments .

- Ethics : Disclose conflicts of interest and adhere to FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.